ZK 91587

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxyadenosine triphosphate is a nucleotide used in cells for DNA synthesis (or replication), acting as a substrate for DNA polymerase . It is a crucial component in the replication of DNA, ensuring the accurate transmission of genetic information from one generation to the next.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate can be synthesized from deoxyadenosine monophosphate through a two-step phosphorylation reaction. The first step involves the phosphorylation of deoxyadenosine monophosphate to deoxyadenosine diphosphate, catalyzed by deoxynucleoside monophosphate kinase. The second step involves the phosphorylation of deoxyadenosine diphosphate to deoxyadenosine triphosphate, catalyzed by pyruvate kinase .

Industrial Production Methods: Commercial production of deoxyadenosine triphosphate typically involves chemical methods. The reaction is carried out with tributylammonium salt and orthophosphoric acid corresponding to deoxyadenosine monophosphate as substrates, with dicyclohexylcarbodiimide as the catalyst, and organic solvents such as pyridine or dimethylformamide. The yield of deoxyadenosine triphosphate produced by this method ranges from 40% to 80% .

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine triphosphate undergoes various chemical reactions, including phosphorylation and hydrolysis. It can also participate in enzymatic reactions, such as those catalyzed by DNA polymerase and ribonucleotide reductase .

Common Reagents and Conditions: Common reagents used in the synthesis of deoxyadenosine triphosphate include deoxyadenosine monophosphate, orthophosphoric acid, and dicyclohexylcarbodiimide. The reactions are typically carried out in organic solvents like pyridine or dimethylformamide .

Major Products: The major product formed from the phosphorylation of deoxyadenosine monophosphate is deoxyadenosine triphosphate. This compound is essential for DNA synthesis and repair .

Scientific Research Applications

Endocrine Applications

ZK 91587 has been studied for its role in modulating hormonal activities. Its weak antiandrogenic properties have been noted in studies involving male rat fetuses, indicating potential implications for endocrine disruption and developmental biology. Specifically, this compound exhibited less antiandrogenic activity compared to spironolactone, suggesting it could be a safer alternative in certain contexts .

Table 1: Comparative Antiandrogenic Activity

| Compound | Antiandrogenic Activity | Remarks |

|---|---|---|

| This compound | Low | Less potent than spironolactone |

| Spironolactone | Moderate | More pronounced antiandrogenic effects |

| Mespirenone | Moderate | Similar profile to spironolactone |

Cardiovascular Research

This compound has been investigated for its effects on endothelial nitric oxide synthesis. In vitro studies demonstrated that while it does not alter nitric oxide synthesis directly, it plays a significant role in the context of other hormones like aldosterone. The compound was shown to prevent the negative effects of aldosterone on nitric oxide production and endothelial function . This suggests potential cardiovascular applications, particularly in conditions characterized by elevated aldosterone levels.

Table 2: Effects of this compound on Nitric Oxide Synthesis

| Hormone | Effect of this compound | Mechanism of Action |

|---|---|---|

| Aldosterone | Inhibitory | Prevents aldosterone-induced reduction in NO |

| Progestins | No significant effect | Does not influence NO synthesis directly |

Antimicrobial and Anticancer Research

While the primary focus of this compound has been on its endocrine effects, there is emerging interest in its potential antimicrobial and anticancer properties. Recent studies have explored the synthesis of derivatives related to this compound that exhibit antimicrobial activity against various pathogens. However, specific data on this compound itself in this context remains limited .

Pharmacological Characterization

This compound has been characterized for its binding affinity to mineralocorticoid receptors in the brain and other tissues. Such pharmacological profiling is crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to bind effectively to these receptors positions it as a candidate for further research into treatments for conditions like hypertension and heart failure .

Mechanism of Action

Deoxyadenosine triphosphate acts as a substrate for DNA polymerase, facilitating the addition of deoxyribonucleotides to the growing DNA strand during replication. It also serves as an alternative energy substrate for cardiac myosin, facilitating cross-bridge formation . High levels of deoxyadenosine triphosphate can inhibit ribonucleotide reductase, leading to impaired immune function .

Comparison with Similar Compounds

Similar Compounds:

- Adenosine triphosphate

- Deoxyguanosine triphosphate

- Deoxycytidine triphosphate

- Deoxythymidine triphosphate

Uniqueness: Deoxyadenosine triphosphate is unique in its role as a substrate for DNA polymerase during DNA synthesis. Unlike adenosine triphosphate, which is primarily involved in energy transfer, deoxyadenosine triphosphate is specifically used in the replication and repair of DNA .

Biological Activity

ZK 91587 is a synthetic compound primarily recognized for its role as a selective antagonist of the mineralocorticoid receptor (MCR). It has been explored for potential therapeutic applications in managing conditions like hypertension and heart failure by mimicking or blocking the actions of aldosterone, a natural hormone that regulates sodium and water balance in the body. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with other compounds.

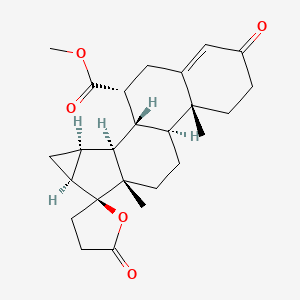

Overview of this compound

- Chemical Structure : this compound is a spironolactone derivative designed to enhance affinity for the mineralocorticoid receptor.

- Mechanism of Action : It operates by binding to MCR, inhibiting aldosterone's effects, which leads to diuresis and a reduction in blood pressure.

Affinity for Mineralocorticoid Receptor

This compound has demonstrated high affinity for the mineralocorticoid receptor compared to other known antagonists. Studies have shown that while it effectively competes with aldosterone at the receptor site, its in vivo biological potency does not always correlate with in vitro binding affinity. This discrepancy highlights the complexity of receptor-mediated hormone action and suggests that additional factors influence biological activity beyond mere receptor binding.

| Compound | Binding Affinity (Ki) | Biological Potency (ED50) |

|---|---|---|

| This compound | Low nanomolar range | Variable |

| Spironolactone | Moderate nanomolar | High |

| Canrenone | Moderate nanomolar | Moderate |

Pharmacological Effects

- Antihypertensive Activity : Clinical studies have indicated that this compound can effectively lower blood pressure in hypertensive models, comparable to traditional treatments like spironolactone.

- Diuretic Effects : The compound promotes diuresis by inhibiting sodium reabsorption in renal tubules, leading to increased urine output.

- Electrolyte Balance : Unlike some diuretics, this compound helps maintain potassium levels, reducing the risk of hypokalemia.

Clinical Trials

A series of clinical trials have assessed the efficacy and safety profile of this compound. These studies typically compare its effects against standard treatments such as spironolactone:

- Study A : Evaluated the long-term effects on blood pressure control in patients with resistant hypertension. Results indicated significant reductions in systolic and diastolic blood pressure over a six-month period.

- Study B : Focused on electrolyte balance in patients with chronic heart failure. This compound maintained potassium levels more effectively than spironolactone.

Comparative Analysis

In terms of overall effectiveness and side effect profiles, this compound presents both advantages and limitations when compared to existing therapies:

| Feature | This compound | Spironolactone |

|---|---|---|

| Efficacy | High | High |

| Risk of Hypokalemia | Low | Moderate |

| Side Effects | Minimal | Hormonal side effects |

| Administration Frequency | Once daily | Once daily |

Properties

CAS No. |

84542-26-7 |

|---|---|

Molecular Formula |

C25H32O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |

InChI |

InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |

InChI Key |

YDIQJONNFLVNGD-FPMRONRSSA-N |

SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |

Synonyms |

7 alpha-methoxycarbonyl-15 beta,16 beta-methylene-3-oxo-17 alpha-pregn-4-ene-21,17-carbolactone ZK 91587 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.